molecular formula C16H16FNO3 B268827 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide

2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide

Cat. No. B268827
M. Wt: 289.3 g/mol
InChI Key: SDKMUVOCBRMQAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide, also known as Fluorofenibut, is a chemical compound that belongs to the class of phenibut derivatives. It is a potent GABA-B receptor agonist that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet acts as a potent agonist of the GABA-B receptor, which is a metabotropic receptor that modulates the activity of ion channels in the brain. Activation of the GABA-B receptor by 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet leads to the inhibition of neuronal activity, resulting in its anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, leading to its anxiolytic and sedative effects. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been shown to decrease the levels of glutamate, which is an excitatory neurotransmitter in the brain. This decrease in glutamate levels may contribute to its anticonvulsant effects.

Advantages and Limitations for Lab Experiments

2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity for the GABA-B receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has a long half-life, which allows for sustained activation of the GABA-B receptor. However, one limitation of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet is its potential for tolerance and dependence, which may complicate its use in long-term studies.

Future Directions

There are several future directions for research on 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet. One direction is to investigate its potential as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet and to investigate its potential for tolerance and dependence. Finally, research is needed to identify any potential side effects of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet involves the reaction of 2-fluorobenzoyl chloride with 3-(2-methoxyethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to obtain the final product, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet. The synthesis of 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been reported in several research articles and is considered a relatively straightforward process.

Scientific Research Applications

2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant properties, making it a potential treatment for anxiety disorders, insomnia, and epilepsy. Additionally, 2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamidet has been investigated for its potential as a cognitive enhancer and as a treatment for alcohol withdrawal syndrome.

properties

Product Name

2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide

Molecular Formula

C16H16FNO3

Molecular Weight

289.3 g/mol

IUPAC Name

2-fluoro-N-[3-(2-methoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C16H16FNO3/c1-20-9-10-21-13-6-4-5-12(11-13)18-16(19)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3,(H,18,19)

InChI Key

SDKMUVOCBRMQAF-UHFFFAOYSA-N

SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

COCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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